molecular formula C20H19N3O4 B4065790 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide

Cat. No. B4065790
M. Wt: 365.4 g/mol
InChI Key: HISZMZLJKUTDCS-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research applications due to its potential as a therapeutic agent. It belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Polymer Science Applications

A study by Mori, Sutoh, and Endo (2005) highlighted the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization, demonstrating the compound's utility in synthesizing polymers with controlled molecular weight and low polydispersity. This technique is crucial for creating polymers with specific properties for various applications, including biocompatible materials (Mori, Sutoh, & Endo, 2005).

Antimicrobial Research Applications

Mange et al. (2013) synthesized novel 1,2,4-triazole derivatives, including Schiff bases, by condensation of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, showing significant antibacterial and antifungal activities. This research underscores the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mange et al., 2013).

Materials Science Applications

Adhami et al. (2012) investigated the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, highlighting its utility in creating materials with potential applications in catalysis and material science. The study provided insights into the structural aspects of these complexes, which could be valuable for designing new materials with specific properties (Adhami et al., 2012).

Luminescent Materials

Srivastava et al. (2017) explored the synthesis of pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. This research is particularly relevant for developing advanced luminescent materials for sensors, displays, and bioimaging applications, showcasing the versatility of the compound in high-tech applications (Srivastava et al., 2017).

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-(3-methylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(2)11-17(24)21-14-9-7-13(8-10-14)18(25)22-23-19(26)15-5-3-4-6-16(15)20(23)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISZMZLJKUTDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 6
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide

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